molecular formula C11H13ClFNO3S B3404735 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1251557-58-0

3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B3404735
CAS No.: 1251557-58-0
M. Wt: 293.74
InChI Key: BKDNBRKOUAAEAM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the cyclopropyl intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the hydroxymethyl group: The hydroxymethyl group can be added via a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Halogenation: The chloro and fluoro groups are introduced through halogenation reactions, typically using reagents like thionyl chloride (SOCl2) and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide group.

    Chemical Biology: Used as a probe to study enzyme interactions and inhibition.

    Material Science: Potential use in the development of novel materials with specific chemical properties.

    Pharmaceutical Industry: Exploration as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide: Lacks the fluoro group.

    3-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide: Lacks the chloro group.

    3-chloro-4-fluoro-N-(methyl)benzenesulfonamide: Lacks the hydroxymethyl and cyclopropyl groups.

Uniqueness

The unique combination of chloro, fluoro, and sulfonamide groups in 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide contributes to its distinct chemical reactivity and potential applications. The presence of the cyclopropyl group adds to its structural rigidity and influences its interaction with biological targets.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO3S/c12-9-5-8(1-2-10(9)13)18(16,17)14-6-11(7-15)3-4-11/h1-2,5,14-15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDNBRKOUAAEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
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3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
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3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
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3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
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3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
Reactant of Route 6
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3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

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